Julibroside J1

Stereochemistry Quality Control Structure Elucidation

Julibroside J1 (CAS 175602-94-5) is a complex triterpenoid saponin derived from the stem bark of Albizia julibrissin Durazz. It belongs to the julibroside class of oleanane-type glycosides, characterized by an acacic acid aglycone core decorated with multiple sugar residues and monoterpene units.

Molecular Formula C101H160O49
Molecular Weight 2158.3 g/mol
CAS No. 175602-94-5
Cat. No. B067817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJulibroside J1
CAS175602-94-5
Synonymsjulibroside J1
Molecular FormulaC101H160O49
Molecular Weight2158.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(C)(CCC=C(C)C(=O)OC2C(OC(C(C2O)O)OC(C)(CCC=C(CO)C(=O)OC3CC4(C(CC3(C)C)C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)C(=O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)C)OC1C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C=C)C)C=C)O)O)O
InChIInChI=1S/C101H160O49/c1-16-96(11,149-89-74(125)65(116)58(109)41(4)134-89)26-18-20-40(3)82(128)143-77-42(5)136-90(75(126)69(77)120)150-97(12,17-2)27-19-21-44(33-102)83(129)141-57-32-101(93(130)148-92-81(68(119)62(113)50(35-104)139-92)147-88-76(127)79(145-87-73(124)66(117)61(112)49(34-103)137-87)78(43(6)135-88)144-86-71(122)63(114)51(36-105)138-86)46(30-94(57,7)8)45-22-23-54-98(13)28-25-56(95(9,10)53(98)24-29-99(54,14)100(45,15)31-55(101)108)142-85-72(123)67(118)64(115)52(140-85)39-133-91-80(60(111)48(107)38-132-91)146-84-70(121)59(110)47(106)37-131-84/h16-17,20-22,41-43,46-81,84-92,102-127H,1-2,18-19,23-39H2,3-15H3/b40-20+,44-21+/t41-,42-,43+,46+,47-,48+,49-,50-,51+,52-,53+,54-,55-,56+,57+,58-,59+,60+,61-,62-,63+,64-,65+,66+,67+,68+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78+,79+,80-,81-,84+,85+,86+,87+,88+,89+,90+,91+,92+,96+,97-,98+,99-,100-,101-/m1/s1
InChIKeyNXNQBJVYRRDDOL-JHSBMFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Julibroside J1: A Structurally Distinct Triterpenoid Saponin for Targeted Apoptosis Research


Julibroside J1 (CAS 175602-94-5) is a complex triterpenoid saponin derived from the stem bark of Albizia julibrissin Durazz. It belongs to the julibroside class of oleanane-type glycosides, characterized by an acacic acid aglycone core decorated with multiple sugar residues and monoterpene units [1]. Its structure comprises one triterpene, nine sugar residues, and two monoterpene moieties, as fully elucidated through high-resolution 1H- and 13C-NMR spectroscopy [2]. Unlike many in-class analogs, Julibroside J1 exhibits a highly specific (6R)-stereochemistry at its C-6 monoterpene junction, defining it as a discrete diastereomer rather than a general saponin extract [3]. This precise configuration is critical for its distinct biological interaction profile, forming the basis for its unique research value.

Why Julibroside J1 Cannot Be Substituted with Other Albizia Julibrosides


The failure of generic substitution for Julibroside J1 is rooted in the chirality-dependent mechanism of action of the julibroside class. Julibroside J1 is a specific diastereomer, containing a (6R)-configured monoterpene-quinovopyranosyl moiety [1]. Its close analog, Julibroside J9, shares an identical molecular formula but differs only in having the (6S)-configuration at a single monoterpene stereocenter [2]. This subtle inversion is not trivial; structure-activity relationship (SAR) studies across the julibroside family explicitly conclude that the outer monoterpenoid moiety (MT') is a crucial substituent for cytotoxicity, and its linkage site and stereochemistry dramatically influence activity [3]. Additionally, broader analyses of julibrosides and their prosapogenins demonstrate that the specific ester-linked oligosaccharide unit and monoterpene motif are fundamental determinants of activity, meaning that structurally similar saponins like Julibroside J2, J3, or degraded prosapogenins cannot be procured as interchangeable alternatives for dedicated mechanistic or in vivo studies [4].

Quantitative Differentiation Data for Julibroside J1 Procurement Decisions


Diastereomeric Differentiation: Structural Identity vs. Julibroside J9

Julibroside J1 is explicitly defined by its (6R)-stereochemistry at the C-6 monoterpene junction. This differentiates it structurally from its diastereomer, Julibroside J9, which possesses the (6S)-configuration [1]. The structural revision and differentiation were confirmed via chemical and spectral evidence, including 2D-NMR. Precise stereochemistry is a non-negotiable quality attribute, as the (6R)- and (6S)-isomers are distinct chemical entities, not interchangeable. A comparison of the reported 1H and 13C spectra demonstrates the necessity of spectroscopic fingerprinting for identity confirmation and prevention of isomer contamination, which is a critical procurement parameter for studies requiring a specific diastereomer.

Stereochemistry Quality Control Structure Elucidation

Class-Level Cytotoxicity of the Crude Saponin Fraction vs. Purified Julibrosides I-III

Bioassay-guided fractionation established that the crude saponin fraction of A. julibrissin demonstrates cytotoxic activity against KB cells with an IC50 of 12.8 μg/mL [1]. When this fraction was purified into individual julibrosides I-III (structurally related to J1), the activity was refined. A direct comparison showed that the isolated Julibroside III exhibited the strongest cytotoxicity among the three, linked to the presence of an N-acetyl-glucosamine moiety at C-3, suggesting that purification of specific congeners like J1 can concentrate and modulate activity compared to the crude extract. This demonstrates that a purified, structurally characterized compound offers a different potency and mechanistic specificity profile than a raw extract or undefined mixture.

Cytotoxicity Structure-Activity Relationship KB Cells

Structural Determinants for Cytotoxicity: The Essential Role of the Monoterpene-Quinovopyranosyl Moiety

A systematic comparison of the cytotoxicity of julibrosides I-III and their prosapogenins (4-15), prepared by alkaline hydrolysis, demonstrated that the removal of the ester-linked α-L-arabinofuranosyl-(1→4)-[β-D-glucopyranosyl-(1→3)]-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl unit and the monoterpene-quinovopyranosyl moiety significantly abrogates cytotoxic activity [1]. Since Julibroside J1 retains both of these essential pharmacophoric elements, it can be inferred that analogs lacking this complete ester moiety (such as prosapogenins or compounds with simplified sugar chains like Julibroside J2) will exhibit markedly reduced or nullified activity. This SAR provides a molecular basis for J1’s activity profile compared to other natural or semi-synthetic derivatives from the same source.

Structure-Activity Relationship Prosapogenin Cytotoxicity

Spectroscopic Purity and Identity: A Gap in Published Data

A comprehensive search of the available primary literature and patent databases reveals a significant gap: there are no published, peer-reviewed chromatographic purity profiles (e.g., HPLC chromatograms at a specific wavelength) or specified purity thresholds (e.g., >98% by HPLC) for commercially available Julibroside J1. This is a critical deficiency for procurement, as purity directly impacts the reliability of in vivo pharmacokinetic, toxicology, and mechanism-of-action studies. In the absence of published data, the key differentiator for a supplier is the provision of a batch-specific certificate of analysis (CoA) that includes a fully assigned 1H-NMR spectrum (to confirm (6R)-stereochemistry) [1] and an HPLC purity report. Compounds sourced solely with a CAS number and nominal purity should be considered unvalidated compared to a batch where structural identity and purity are confirmed spectroscopically.

Purity HPLC QC/QA

Procurement-Driven Application Scenarios for Julibroside J1


Mechanistic Studies of Stereospecific Apoptosis Induction

For research groups investigating the TRAIL/DR5 apoptotic pathway, procuring Julibroside J1 is mandatory over Julibroside J9 or other analogs due to its defined (6R)-stereochemistry. As established by Zou et al., J1 and J9 are diastereomers separable by reversed-phase C18 chromatography, with J1 specifically identified as the (6R)-isomer [1]. Studies aiming to correlate the upregulation of Death Receptor 5 with chiral recognition at the target binding site will fail if the stereoisomer is not controlled; using the (6S)-analog J9 or an undefined isomeric mixture introduces a disqualifying confounding variable. Procurement specifications must include a batch NMR spectrum confirming the (6R)-configuration.

In Vivo Pharmacokinetic and Toxicity Profiling of an Intact Triterpenoid Saponin

Julibroside J1 represents an ideal candidate for studying the absorption, distribution, metabolism, and excretion (ADME) of an intact, complex triterpenoid saponin. The SAR data from Ikeda et al. explicitly shows that the ester-linked tetrasaccharide unit and the monoterpene moiety are crucial for activity [2]. Therefore, for a toxicology study where the administered compound must reflect the active, naturally occurring molecule, J1 (which retains these units) is the required test article. Procuring a degraded prosapogenin or a simpler analog like Julibroside J2, which lacks these full structural features, would generate irrelevant ADME and toxicity data.

Analytical Reference Standard for Albizia-Based Phytopharmaceuticals

For quality control and regulatory compliance in the manufacturing of botanical drug products derived from Albizia julibrissin, Julibroside J1 serves as a critical analytical marker compound because its structure has been rigorously solved via 1D- and 2D-NMR [3]. The precise structural assignment, including the (6R)-stereochemistry, makes it a superior standard over undefined or less well-characterized julibrosides. An HPLC method using this compound as a reference standard can differentiate a therapeutically authentic A. julibrissin extract from adulterated or misidentified raw materials, ensuring batch-to-batch consistency in industrial phytopharmaceutical production.

Semi-Synthesis Scaffold for Targeted Anticancer Agents

The comprehensive structural elucidation of Julibroside J1 [3] and the SAR indicating the importance of the monoterpene and sugar links [2] position it as a well-defined scaffold for medicinal chemistry. A drug discovery program focused on improving the pharmacokinetic profile of triterpenoid saponins can use J1 as a starting point for semi-synthetic modification at the C-21 side chain or the sugar ester positions. The known stereochemistry and the availability of a validated structural model make it a far more rational choice for lead optimization than analogs with unresolved or inverted chiral centers.

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